3-Hexyl-2,5-dimethylthiophene

Catalog No.
S655525
CAS No.
104934-50-1
M.F
C12H20S
M. Wt
196.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexyl-2,5-dimethylthiophene

CAS Number

104934-50-1

Product Name

3-Hexyl-2,5-dimethylthiophene

IUPAC Name

3-hexyl-2,5-dimethylthiophene

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

InChI

InChI=1S/C12H20S/c1-4-5-6-7-8-12-9-10(2)13-11(12)3/h9H,4-8H2,1-3H3

InChI Key

DUFPJSOXRHVDOV-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(SC(=C1)C)C

Synonyms

P3HT polymer, poly(3-hexylthiophene-2,5-diyl)

Canonical SMILES

CCCCCCC1=C(SC(=C1)C)C

Synthesis of Thiophene-Based Polymers

Specific Scientific Field: Chemistry, specifically polymer science and materials science.

Summary of the Application: Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a focus of attention for electronic applications .

Methods of Application or Experimental Procedures: Researchers have designed novel strategies to reach more efficient materials for electronic applications. These strategies involve the use of nickel- and palladium-based catalytic systems for the synthesis of novel thiophene-based conjugated polymers .

Results or Outcomes: These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Synthesis of Poly (3-hexylthiophene)

Summary of the Application: Poly (3-hexylthiophene) (P3HT) has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others .

Methods of Application or Experimental Procedures: The synthesis of P3HT has undergone a multitude of changes, starting from the initial methods of acid-catalyzed polymerizations with low yields of oligomeric polythiophenes to modern methods using transition metal-based catalysts that allow controlled synthesis of poly (alkylthiophene)s with high molecular weight and regioregularity .

Results or Outcomes: The advances in synthetic methodologies have made P3HT a frontrunner in the research on conjugated polymers due to its ease of synthesis and good opto-electronic properties .

Thiophene Oxidation and Reduction Chemistry

Specific Scientific Field: Chemistry, specifically heterocyclic and heteroatom chemistry.

Summary of the Application: Thiophene 1-oxides and thiophene 1,1-dioxides are compounds of great importance in the field of heterocyclic and heteroatom chemistry. They are key intermediates in the metabolism of the corresponding parent thiophenes in living organisms, rendering them of significant importance in drug metabolism studies .

Methods of Application or Experimental Procedures: The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed. Progress on partial and complete reduction of thiophenes is described .

Results or Outcomes: Thiophene 1-oxides are more reactive and thermally labile than the corresponding thiophene 1,1-dioxides, making them difficult to prepare, but also widely used in the field of medicinal chemistry . Oxidation of thiophenes to their 1,1-dioxides can also be applied in oxidative desulfurization (ODS) processes .

Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers

Summary of the Application: Poly (3-hexylthiophene) (P3HT) is a commonly used material among a broad class of polythiophenes due to its good processability, high charge carrier mobility and above all, easy synthesis .

Results or Outcomes: The main problem with P3HT is its high HOMO level and large optical band gap (Eoptg ∼ 1.9 eV) which causes inadequate absorption in visible light .

Oxidative Desulfurization

Specific Scientific Field: Chemistry, specifically environmental chemistry and petrochemistry.

Summary of the Application: Oxidative desulfurization (ODS) is a method to remove sulfur compounds in light oil, which attracts considerable attention in environment conservation .

Methods of Application or Experimental Procedures: The oxidation of thiophenes to their 1,1-dioxides can be applied in oxidative desulfurization (ODS) processes .

Results or Outcomes: This process helps in removing the sulfur compounds in light oil, contributing to environmental conservation .

Synthesis of Long-Chain or Branched-Chain Compounds

Specific Scientific Field: Chemistry, specifically organic synthesis.

Summary of the Application: Reductive desulfurization of thiophenes represents a convenient pathway to synthesize long-chain or branched-chain compounds, especially carboxylic acids .

Methods of Application or Experimental Procedures: The hydrogenation of thiophenes and their derivatives to generate sulfur-free products has attracted considerable attention. In the perspective of organic synthesis, reductive desulfurization of thiophenes represents a convenient pathway to synthesize long-chain or branched-chain compounds .

Results or Outcomes: This method makes it possible to prepare poly-alicyclic systems with various substituents .

3-Hexyl-2,5-dimethylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound has a hexyl substituent at the 3-position and two methyl groups at the 2 and 5 positions of the thiophene ring. Its molecular formula is C${11}$H${16}$S, and it is notable for its potential applications in organic electronics and as a building block in organic synthesis.

HDMT itself doesn't have a well-defined mechanism of action in biological systems. Its importance lies in the properties of its polymerized form, P3HT. P3HT absorbs light efficiently due to its conjugated structure. In OPVs, the absorbed light energy excites electrons in P3HT, leading to current generation. In OLEDs, the excited electrons release energy in the form of light when returning to the ground state [].

Typical for thiophenes, including:

  • Electrophilic Aromatic Substitution: The presence of the electron-donating alkyl groups enhances reactivity towards electrophiles.
  • Cross-Coupling Reactions: It can be utilized in Suzuki and Stille coupling reactions to synthesize more complex aromatic compounds .
  • Polymerization: This compound can undergo polymerization to form conductive polymers, such as poly(3-hexylthiophene), which is widely studied for applications in organic photovoltaics .

The synthesis of 3-hexyl-2,5-dimethylthiophene can be achieved through several methods:

  • Grignard Reaction: Utilizing a Grignard reagent with appropriate thiophene derivatives to introduce the hexyl group.
  • Alkylation of Thiophenes: Direct alkylation of 2,5-dimethylthiophene using hexyl halides under basic conditions.
  • Cross-Coupling Techniques: Employing palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides to form the desired product .

3-Hexyl-2,5-dimethylthiophene has several notable applications:

  • Organic Electronics: It is used as a precursor in the synthesis of conductive polymers for organic solar cells and field-effect transistors.
  • Flavoring Agents: Thiophene derivatives are sometimes utilized in flavor chemistry due to their aromatic properties .
  • Material Science: It serves as a building block for synthesizing new materials with tailored electronic properties.

Interaction studies involving 3-hexyl-2,5-dimethylthiophene primarily focus on its role in organic electronic devices. Research indicates that its incorporation into polymer matrices can enhance charge transport properties. Additionally, studies have explored its interactions with various solvents and other polymers to optimize performance in electronic applications .

Similar Compounds

  • 2,5-Dimethylthiophene
  • 3-Hexylthiophene
  • 3-Octyl-2,5-dimethylthiophene
  • 2,5-Dibromo-3-hexylthiophene

Comparison Table

CompoundKey FeaturesUnique Aspects
3-Hexyl-2,5-dimethylthiopheneHexyl substituent; two methyl groupsEnhanced solubility and stability
2,5-DimethylthiopheneNo alkyl substituentLower molecular weight
3-HexylthiopheneOnly one methyl groupSimpler structure; less steric hindrance
3-Octyl-2,5-dimethylthiopheneOctyl substituentGreater hydrophobicity
2,5-Dibromo-3-hexylthiopheneBromine substituents; increased reactivityPotential for further functionalization

The uniqueness of 3-hexyl-2,5-dimethylthiophene lies in its balance between solubility and electronic properties, making it particularly suitable for applications in organic electronics compared to its analogs.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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